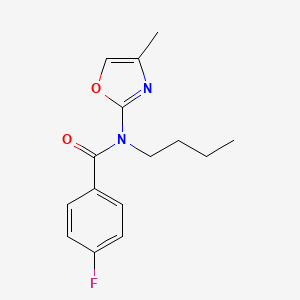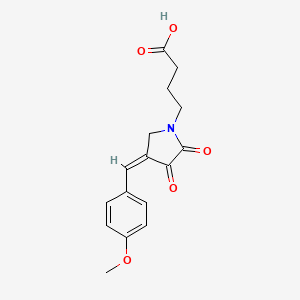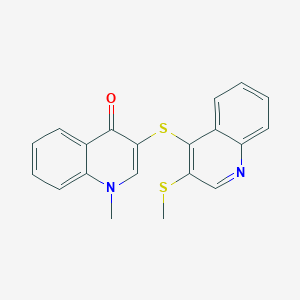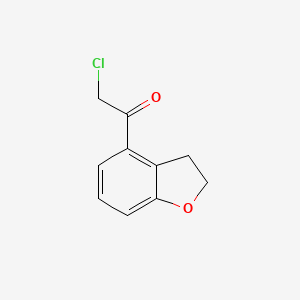
4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid is a compound that belongs to the class of tetramic acid derivatives. These compounds are known for their significant biological activities, including antioxidant, herbicidal, phytocytotoxic, anti-HIV, and antitumor properties . The structure of this compound includes a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid involves several steps. One common method includes the acylation of a precursor compound followed by cyclization. The reaction conditions typically involve the use of ethyl acetate and other organic solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antifungal and antibacterial properties. In medicine, it shows potential as an anti-HIV and antitumor agent. In industry, it is used in the development of new pesticides and herbicides .
Mecanismo De Acción
The mechanism of action of 4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis. The compound’s antitumor properties are linked to its ability to induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid include other tetramic acid derivatives such as phenylpyrrole-substituted tetramic acids. These compounds share similar biological activities but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities .
Propiedades
Fórmula molecular |
C9H12N2O4 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
4-[(3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl)methylideneamino]butanoic acid |
InChI |
InChI=1S/C9H12N2O4/c12-7-5-11-9(15)6(7)4-10-3-1-2-8(13)14/h4,12H,1-3,5H2,(H,11,15)(H,13,14) |
Clave InChI |
XPGRWMITFOMIRI-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=O)N1)C=NCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl-](/img/structure/B12883345.png)

methyl butanoate](/img/structure/B12883359.png)


![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)



![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)
